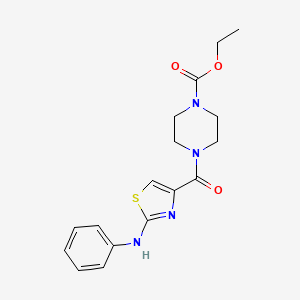

Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

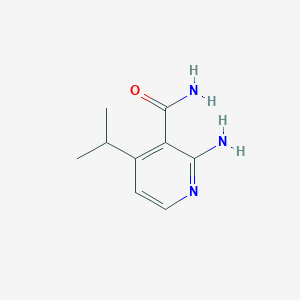

“Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate” is a complex organic compound. The isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions, is a key feature of this compound . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .

Scientific Research Applications

Transformation Mechanisms and Molecular Synthesis

The study by Genthner, Townsend, and Chapman (1989) explores the transformation of phenol to benzoate in an anaerobic environment using fluorinated analogues, demonstrating the chemical's potential in elucidating biochemical pathways and transformation mechanisms in environmental chemistry (Genthner, Townsend, & Chapman, 1989).

Mesomorphic Properties and Materials Science

Milewska et al. (2015) investigated the mesomorphic properties of chiral benzoates and fluorobenzoates, including those with fluorinated side chains, for applications in liquid crystal technology and materials science, indicating the role of fluorinated compounds in the design of advanced materials with specific optical properties (Milewska, Drzewiński, Czerwiński, & Dąbrowski, 2015).

Antitumor Activities and Medical Chemistry

Hao-fei Qi (2011) synthesized novel isoxazole compounds showing promising antitumor activities, highlighting the potential application of such compounds in developing new anticancer drugs and understanding the molecular basis of their activity (Qi Hao-fei, 2011).

Chemical Synthesis and Catalysis

Kischel et al. (2007) detailed the iron-catalyzed benzylation of dicarbonyl compounds, showcasing the utility of fluorinated benzoates in facilitating efficient chemical synthesis processes, which is crucial for pharmaceutical synthesis and organic chemistry research (Kischel, Mertins, Michalik, Zapf, & Beller, 2007).

Future Directions

The field of isoxazole derivatives continues to be a promising area of research due to their wide range of biological activities and therapeutic potential . Future research will likely focus on the development of new synthetic strategies and the design of new isoxazole derivatives based on the latest research findings .

Mechanism of Action

Target of Action

Isoxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities

Mode of Action

Isoxazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Isoxazole derivatives are known to impact a variety of biological pathways due to their broad spectrum of activities . The specific pathways affected by this compound and their downstream effects would require further investigation.

Result of Action

As an isoxazole derivative, it may have potential therapeutic effects, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities

properties

IUPAC Name |

methyl 4-[[2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4/c1-25-19(24)12-6-8-13(9-7-12)21-18(23)11-14-10-17(26-22-14)15-4-2-3-5-16(15)20/h2-10H,11H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFGFCQTAARENV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2382187.png)

![1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2382190.png)

![N-(3,4-dichlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382191.png)

![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2382193.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2382195.png)

![(2-Methoxypyridin-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382197.png)

![N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2382198.png)

![2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2382200.png)